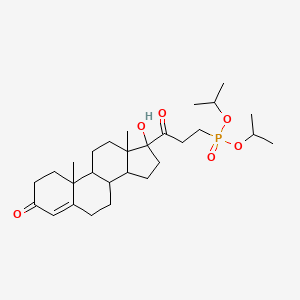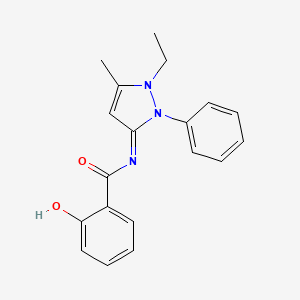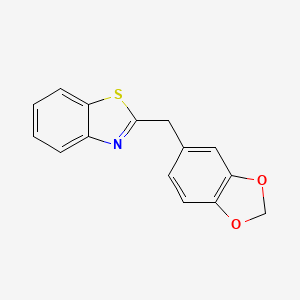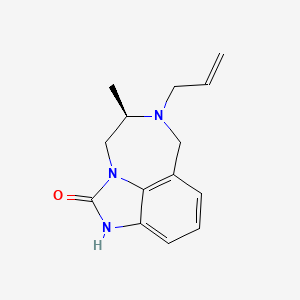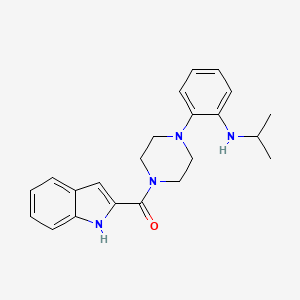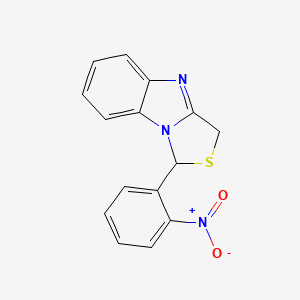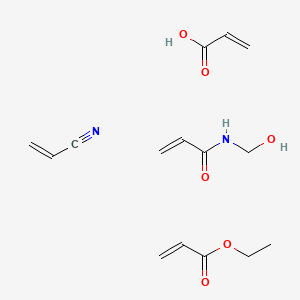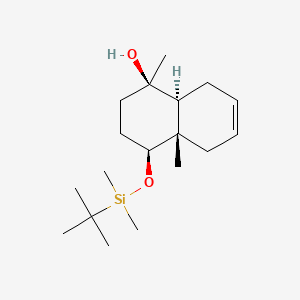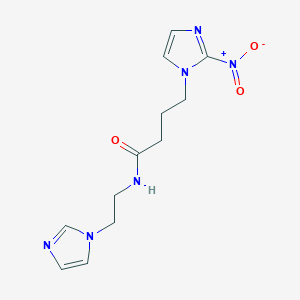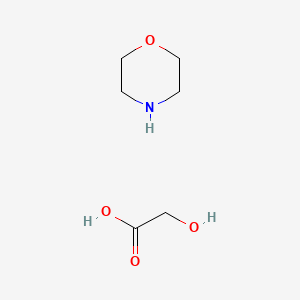
Morpholine hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium hydroxyacetate is an organic compound with the molecular formula C6H13NO4. It is a white crystalline solid that is soluble in water and ethanol. This compound is primarily used as a reagent in organic synthesis, particularly for the synthesis of compounds containing hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholinium hydroxyacetate can be synthesized by reacting morpholine with chloroacetic acid. The reaction typically involves the following steps:
Reaction: Morpholine is reacted with chloroacetic acid in an aqueous medium.
Neutralization: The resulting solution is neutralized with a base such as sodium hydroxide.
Crystallization: The product is then crystallized from the solution by cooling.
Industrial Production Methods
Industrial production of morpholinium hydroxyacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated crystallization processes are common in industrial settings to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Morpholinium hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Morpholinium hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of hydroxyl-containing compounds.
Biology: It is employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Research is ongoing into its potential use as an antimicrobial agent.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of morpholinium hydroxyacetate involves its ability to act as a nucleophile in various chemical reactions. It can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. This property makes it useful in organic synthesis and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Morpholinium acetate: Similar in structure but lacks the hydroxyl group.
Morpholinium chloride: Contains a chloride ion instead of the hydroxyacetate ion.
Morpholinium phenoxyacetate: Contains a phenoxy group instead of the hydroxy group.
Uniqueness
Morpholinium hydroxyacetate is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of hydroxyl-containing compounds and in biochemical applications where hydroxyl groups play a crucial role .
Properties
CAS No. |
67785-98-2 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-hydroxyacetic acid;morpholine |
InChI |
InChI=1S/C4H9NO.C2H4O3/c1-3-6-4-2-5-1;3-1-2(4)5/h5H,1-4H2;3H,1H2,(H,4,5) |
InChI Key |
RIUDGYLEEGUDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


